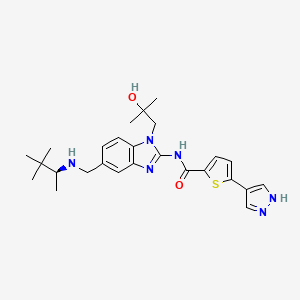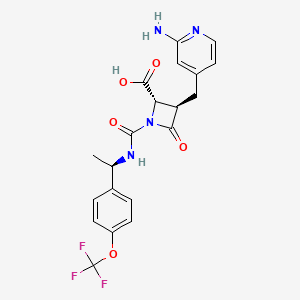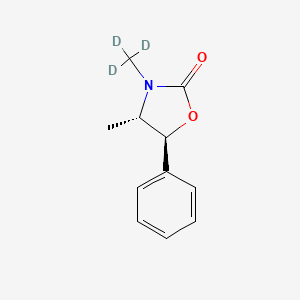
cis-4-Phenylthio-L-proline-d5 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-4-Phenylthio-L-proline-d5 (hydrochloride) is a deuterated derivative of cis-4-Phenylthio-L-proline, a compound known for its role in various biochemical and pharmaceutical applications. The deuterium labeling (d5) is often used in research to study metabolic pathways and mechanisms of action due to its stability and distinguishable mass from non-deuterated compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-Phenylthio-L-proline-d5 (hydrochloride) typically involves the introduction of a phenylthio group to the proline structure. The process may include:
Starting Material: L-proline.
Introduction of Phenylthio Group: This can be achieved through a nucleophilic substitution reaction where a phenylthio group is introduced to the proline molecule.
Deuteration: The incorporation of deuterium atoms (d5) is done using deuterated reagents or solvents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for cis-4-Phenylthio-L-proline-d5 (hydrochloride) would involve scaling up the synthetic routes mentioned above, ensuring high purity and yield. This may include:
Batch Processing: Using large reactors to carry out the synthesis in batches.
Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.
Purification: Techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
cis-4-Phenylthio-L-proline-d5 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylthio group or convert it to a thiol.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or de-phenylated proline derivatives.
Substitution: Various substituted proline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
cis-4-Phenylthio-L-proline-d5 (hydrochloride) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
Industry: Utilized in the development of new materials and as a standard in quality control processes.
Mecanismo De Acción
The mechanism of action of cis-4-Phenylthio-L-proline-d5 (hydrochloride) involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio group can modulate the compound’s binding affinity and specificity, while the deuterium labeling allows for detailed studies of metabolic pathways and reaction mechanisms. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
cis-4-Phenylthio-L-proline: The non-deuterated version of the compound.
cis-4-Methylthio-L-proline: A similar compound with a methylthio group instead of a phenylthio group.
cis-4-Phenylthio-D-proline: The D-enantiomer of the compound.
Uniqueness
cis-4-Phenylthio-L-proline-d5 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as:
Increased Stability: Deuterium-labeled compounds are often more stable than their non-deuterated counterparts.
Distinguishable Mass: The deuterium atoms make the compound easily distinguishable in mass spectrometry studies.
Detailed Mechanistic Studies: The labeling allows for precise tracking of metabolic pathways and reaction mechanisms.
Propiedades
Fórmula molecular |
C11H14ClNO2S |
|---|---|
Peso molecular |
264.78 g/mol |
Nombre IUPAC |
(2S,4S)-4-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2S.ClH/c13-11(14)10-6-9(7-12-10)15-8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m0./s1/i1D,2D,3D,4D,5D; |
Clave InChI |
XXNAGGDFBCTLQA-MXHKGLMESA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])S[C@H]2C[C@H](NC2)C(=O)O)[2H])[2H].Cl |
SMILES canónico |
C1C(CNC1C(=O)O)SC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate](/img/structure/B12424786.png)









![(R)-N-(2-Methoxy-5-(1-methyl-4-((1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidin-3-yl)methoxy)-1H-pyrazolo[3,4-b]pyridin-6-yl)pyridin-3-yl)methanesulfonamide](/img/structure/B12424838.png)


